molecular formula C12H15ClO3 B6150960 6-(4-chlorophenoxy)hexanoic acid CAS No. 7170-56-1

6-(4-chlorophenoxy)hexanoic acid

Cat. No.: B6150960
CAS No.: 7170-56-1
M. Wt: 242.70 g/mol
InChI Key: VPUFCRFTCKYPTA-UHFFFAOYSA-N
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Description

6-(4-chlorophenoxy)hexanoic acid is an organic compound with the molecular formula C12H15ClO3 It is a derivative of hexanoic acid, where a 4-chlorophenoxy group is attached to the sixth carbon of the hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenoxy)hexanoic acid typically involves the reaction of 4-chlorophenol with hexanoic acid or its derivatives under specific conditions. One common method includes the esterification of 4-chlorophenol with hexanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often involve the use of a catalyst, such as sulfuric acid, and heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The choice of solvents, catalysts, and purification techniques are crucial in industrial production to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenoxy)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 6-(4-chlorophenoxy)hexanol or other reduced forms.

    Substitution: Formation of various substituted phenoxyhexanoic acids depending on the nucleophile used.

Scientific Research Applications

6-(4-chlorophenoxy)hexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a herbicide or plant growth regulator.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenoxy)hexanoic acid involves its interaction with specific molecular targets. In biological systems, it may act as a synthetic auxin, mimicking natural plant hormones and disrupting normal growth processes. This disruption can lead to the inhibition of cell division and elongation, ultimately causing plant death. The exact molecular pathways and targets involved in its action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: Another chlorophenoxy acid with similar herbicidal properties.

    4-chlorophenoxyacetic acid: A simpler analog with a shorter carbon chain.

    2-methyl-4-chlorophenoxyacetic acid: A related compound with an additional methyl group.

Uniqueness

6-(4-chlorophenoxy)hexanoic acid is unique due to its specific structure, which combines the properties of hexanoic acid with the chlorophenoxy group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

6-(4-chlorophenoxy)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c13-10-5-7-11(8-6-10)16-9-3-1-2-4-12(14)15/h5-8H,1-4,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUFCRFTCKYPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301603
Record name 6-(4-Chlorophenoxy)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7170-56-1
Record name 6-(4-Chlorophenoxy)hexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7170-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Chlorophenoxy)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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